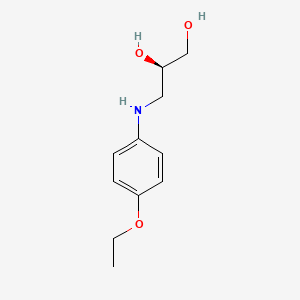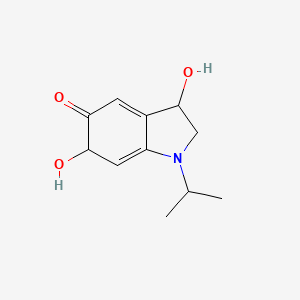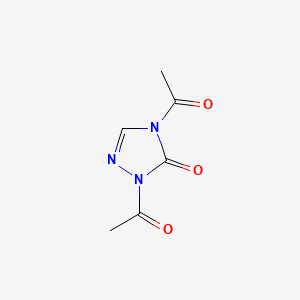
(2R)-3-(4-ethoxyanilino)propane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-3-(4-ethoxyanilino)propane-1,2-diol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound is commonly referred to as EAPD and is a derivative of the naturally occurring compound, epinephrine. EAPD has been shown to have a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
作用机制
EAPD is believed to inhibit PTP activity by binding to the catalytic site of the enzyme. This binding prevents the enzyme from dephosphorylating its target substrates, leading to altered cellular signaling pathways. The exact mechanism of action of EAPD is still being investigated, and further research is needed to fully understand its effects on PTP activity.
Biochemical and Physiological Effects
EAPD has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit PTP activity, EAPD has been found to activate the protein kinase A (PKA) signaling pathway. This activation leads to increased cAMP levels, which can have a range of downstream effects on cellular processes such as gene expression and metabolism.
实验室实验的优点和局限性
One advantage of using EAPD in lab experiments is its specificity for PTP inhibition. This specificity allows researchers to investigate the effects of PTP inhibition on cellular signaling pathways without the potential off-target effects of other compounds. However, one limitation of using EAPD is its relatively low potency compared to other PTP inhibitors. This can make it challenging to achieve complete inhibition of PTP activity in some experiments.
未来方向
There are a number of potential future directions for research on EAPD. One area of interest is the development of more potent and selective PTP inhibitors based on the structure of EAPD. Another potential direction is the investigation of the effects of EAPD on other cellular signaling pathways, such as the MAPK pathway. Additionally, further research is needed to fully understand the potential therapeutic applications of EAPD in a range of diseases.
合成方法
The synthesis of EAPD involves the reaction between 4-ethoxyaniline and (2R)-3-bromo-1,2-propanediol. The reaction is typically carried out in the presence of a suitable solvent and a catalyst, such as triethylamine. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
科学研究应用
EAPD has been extensively studied for its potential therapeutic applications. One area of research has focused on its ability to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a key role in regulating cellular signaling pathways. Inhibition of PTP activity has been shown to have therapeutic potential in a range of diseases, including cancer, autoimmune disorders, and diabetes.
属性
IUPAC Name |
(2R)-3-(4-ethoxyanilino)propane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-2-15-11-5-3-9(4-6-11)12-7-10(14)8-13/h3-6,10,12-14H,2,7-8H2,1H3/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCCJXBPCGTOMT-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC[C@H](CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![sodium;4-[[1-(3-chlorophenyl)-3-methyl-5-oxopyrazol-4-id-4-yl]diazenyl]-3-hydroxy-N-methylbenzenesulfonamide;chromium](/img/structure/B588761.png)



![4,5,6,7-Tetrahydro-2H-pyrrolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B588775.png)